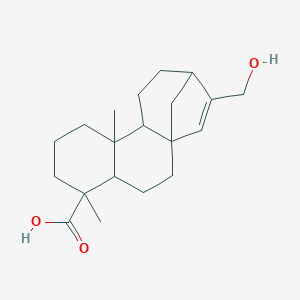

ent-17-Hydroxykaur-15-en-19-oic acid

Descripción

Propiedades

Número CAS |

35030-38-7 |

|---|---|

Fórmula molecular |

C20H30O3 |

Peso molecular |

318.4 g/mol |

Nombre IUPAC |

(1S,4S,5R,9S,10S,13S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid |

InChI |

InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16-,18+,19+,20-/m0/s1 |

Clave InChI |

XEQHVCXFKPCQNM-LEUKZYDJSA-N |

SMILES isomérico |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C4)CO)(C)C(=O)O |

SMILES canónico |

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O |

Apariencia |

Powder |

melting_point |

193 - 194 °C |

Descripción física |

Solid |

Sinónimos |

17-hydroxy-ent-kaur-15-en-19-oic acid |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to ent-17-Hydroxykaur-15-en-19-oic Acid: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid. The document details its natural sources, provides a representative experimental protocol for its isolation and purification, and explores its biological activities, including its potential mechanisms of action in cancer cells.

Natural Sources of ent-17-Hydroxykaur-15-en-19-oic Acid

ent-17-Hydroxykaur-15-en-19-oic acid has been isolated from several plant species, primarily belonging to the Asteraceae and Annonaceae families. The table below summarizes the known natural sources of this compound.

| Plant Species | Family | Plant Part | Reference |

| Laetia thamnia L. | Salicaceae | Leaves | [1] |

| Annona glabra | Annonaceae | Not Specified | |

| Wedelia trilobata | Asteraceae | Whole Plant |

Experimental Protocols: Isolation and Purification

Representative Protocol: Isolation of ent-Kaurane Diterpenoids from Wedelia trilobata

-

Extraction:

-

Air-dried and powdered whole plant material of Wedelia trilobata is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times over a period of seven days for each extraction.

-

The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is petroleum ether followed by chloroform (B151607) (CHCl₃).

-

This partitioning separates compounds based on their polarity, with the less polar diterpenoids concentrating in the petroleum ether and chloroform fractions.

-

-

Chromatographic Separation:

-

Silica (B1680970) Gel Column Chromatography: The petroleum ether and chloroform fractions are independently subjected to silica gel column chromatography.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297) or acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

-

-

Preparative Thin Layer Chromatography (pTLC): Fractions containing a mixture of compounds with similar polarities can be further purified using pTLC with an appropriate solvent system.

-

Recrystallization: Crystalline compounds can be purified by recrystallization from a suitable solvent or solvent mixture, such as petroleum ether/ethyl acetate.

-

-

Structure Elucidation:

-

The structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

-

General workflow for the isolation of ent-17-Hydroxykaur-15-en-19-oic acid.

Biological Activity and Potential Signaling Pathways

ent-17-Hydroxykaur-15-en-19-oic acid has demonstrated cytotoxic activity against various cancer cell lines. While the precise molecular mechanisms of this specific compound are not fully elucidated, research on structurally similar ent-kaurane diterpenoids provides insights into its potential modes of action.

Cytotoxic Activity

The following table summarizes the reported cytotoxic activity of ent-17-Hydroxykaur-15-en-19-oic acid.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| LNCaP | Prostate Cancer | 17.63 | [1] |

Potential Signaling Pathways

Based on studies of related ent-kaurane diterpenoids, a plausible mechanism of action for ent-17-Hydroxykaur-15-en-19-oic acid involves the induction of apoptosis through the mitochondrial pathway and modulation of key signaling pathways such as NF-κB and Nrf2.

Induction of Apoptosis:

A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis in cancer cells. This process is characterized by:

-

Mitochondrial Pathway Activation: An increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol.[2][3][4]

-

Caspase Activation: The released cytochrome c triggers the activation of caspase cascades, ultimately leading to programmed cell death.[2]

Modulation of NF-κB and Nrf2 Pathways:

-

ent-kaur-16-en-19-oic acid , another similar diterpenoid, has been found to be a potent activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[5] Interestingly, this compound did not affect the NF-κB pathway.[5]

-

Conversely, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[2][3][6][7] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[6][7]

The diagram below illustrates a hypothetical signaling pathway for ent-17-Hydroxykaur-15-en-19-oic acid, integrating the known effects of related compounds on apoptosis and the NF-κB pathway.

Hypothetical signaling pathway for apoptosis induction.

Conclusion

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid with promising cytotoxic activity. Further research is warranted to fully elucidate its mechanisms of action, quantify its presence in various natural sources, and optimize its isolation for potential therapeutic applications. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ent-kaur-16-en-19-oic Acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Guide on its Discovery, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurane diterpenoid that has been isolated from several plant species, including Laetia thamnia, Wedelia trilobata, and Annona glabra. This tetracyclic diterpene has emerged as a compound of interest due to its notable cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and biological evaluation of ent-17-Hydroxykaur-15-en-19-oic acid. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are presented, alongside a summary of key quantitative data. Furthermore, this document illustrates the putative signaling pathways through which this class of compounds exerts its anticancer effects, providing a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

The quest for novel therapeutic agents from natural sources has led to the discovery of a vast array of bioactive secondary metabolites. Among these, the ent-kaurane diterpenoids represent a significant class of compounds with diverse and potent biological activities. Structurally characterized by a tetracyclic hydrocarbon skeleton, these molecules have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. ent-17-Hydroxykaur-15-en-19-oic acid is a member of this family that has demonstrated promising cytotoxic effects, warranting further investigation into its therapeutic potential. This guide serves to consolidate the current knowledge on this compound, with a focus on its discovery and preclinical evaluation.

Physicochemical and Quantitative Data

The fundamental properties of ent-17-Hydroxykaur-15-en-19-oic acid are summarized below. This data is essential for its identification, characterization, and formulation in experimental settings.

| Property | Value |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.45 g/mol |

| CAS Number | 35030-38-7 |

| Appearance | White solid |

| Melting Point | 193-194 °C |

| Optical Rotation | [α]D -60° (c, 0.3 in MeOH) |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Table 2: In Vitro Cytotoxicity Data

The primary biological activity reported for ent-17-Hydroxykaur-15-en-19-oic acid is its cytotoxicity against various cancer cell lines.

| Cell Line | Cancer Type | Activity Metric | Value (µg/mL) | Reference(s) |

| LNCaP | Prostate | IC₅₀ | 17.63 | [1] |

| 22Rv1 | Prostate | Cytotoxic | 6 - 50 | [2] |

| HT29 | Colon | Cytotoxic | 6 - 50 | [2] |

| HCT116 | Colon | Cytotoxic | 6 - 50 | [2] |

| SW480 | Colon | Cytotoxic | 6 - 50 | [2] |

| SW620 | Colon | Cytotoxic | 6 - 50 | [2] |

| MCF-7 | Breast | Cytotoxic | 6 - 50 | [2] |

Experimental Protocols

Bioactivity-Guided Isolation

The following protocol is a representative procedure for the isolation of ent-kaurane diterpenoids from plant material. It is based on established phytochemical methods and should be adapted based on the specific plant source and laboratory equipment.

Note: This is a generalized protocol. For the specific isolation of ent-17-Hydroxykaur-15-en-19-oic acid, the original literature should be consulted for precise chromatographic conditions.

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves of Laetia thamnia) is extracted exhaustively with a solvent such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate at room temperature.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate.

-

The fractions are tested for cytotoxicity to identify the active fraction(s).

-

-

Acid-Base Extraction (for acidic compounds):

-

The bioactive fraction (e.g., the chloroform or ethyl acetate fraction) is dissolved in its respective solvent and extracted with an aqueous solution of a weak base, such as 0.5 N NaOH, to separate acidic compounds.

-

The aqueous layer is then acidified with a dilute acid (e.g., HCl) to a pH of approximately 2-3 and subsequently extracted with a solvent like ethyl acetate to recover the acidic compounds.

-

-

Chromatographic Purification:

-

The acidic fraction is subjected to column chromatography over silica (B1680970) gel.

-

The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and may require further purification by preparative TLC or HPLC to yield pure ent-17-Hydroxykaur-15-en-19-oic acid.

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Culture:

-

Human cancer cell lines (e.g., LNCaP, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Cell Seeding:

-

Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

A stock solution of ent-17-Hydroxykaur-15-en-19-oic acid is prepared in DMSO.

-

Serial dilutions of the compound are made in the culture medium.

-

The medium from the seeded plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

-

-

Incubation:

-

The plates are incubated for a specified period, typically 48 or 72 hours.

-

-

MTT Addition and Formazan (B1609692) Solubilization:

-

Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

-

The medium is then carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) is added to each well to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow from the plant source to the identification of a bioactive compound and the assessment of its activity.

Caption: Bioactivity-guided isolation and evaluation workflow.

Putative Signaling Pathways

While the specific molecular targets of ent-17-Hydroxykaur-15-en-19-oic acid are yet to be fully elucidated, the anticancer mechanisms of ent-kaurane diterpenes generally involve the induction of apoptosis and cell cycle arrest. The diagrams below illustrate these conserved pathways.

Caption: General pathway of apoptosis induction by ent-kaurane diterpenes.

Caption: General pathway of cell cycle arrest by ent-kaurane diterpenes.

Conclusion and Future Directions

ent-17-Hydroxykaur-15-en-19-oic acid is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. This guide has provided a consolidated overview of its discovery, properties, and methods for its study. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this particular diterpenoid to better understand its therapeutic potential. Further preclinical studies, including in vivo efficacy and toxicity assessments, are necessary to determine its viability as a candidate for drug development. The synthesis of analogues may also provide opportunities to enhance its potency and drug-like properties.

References

An In-Depth Technical Guide to the Chemical Properties of ent-17-Hydroxykaur-15-en-19-oic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane (B74193) class.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its study, and an exploration of the signaling pathways implicated in its biological activity. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

ent-17-Hydroxykaur-15-en-19-oic acid is a tetracyclic diterpenoid characterized by a kaurane skeleton.[1][2] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₃₀O₃ | [3] |

| Molecular Weight | 318.45 g/mol | [3] |

| CAS Number | 35030-38-7 | [3] |

| Melting Point | 187-188 °C | [3] |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | |

| Appearance | Not specified in the provided results. | |

| XLogP3 | 4.2 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Data

The structural elucidation of ent-17-Hydroxykaur-15-en-19-oic acid and related compounds relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule. |

| ¹³C NMR | The carbon-13 NMR spectrum is crucial for determining the carbon framework of the molecule. |

| Mass Spectrometry | Mass spectrometry data confirms the molecular weight and provides information about the fragmentation pattern of the molecule. |

While specific spectral data for ent-17-Hydroxykaur-15-en-19-oic acid was not fully detailed in the search results, the availability of ¹³C NMR data is confirmed. The characterization of similar ent-kaurane diterpenoids consistently involves a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.

Experimental Protocols

Isolation and Purification

A general protocol for the isolation of ent-kaurenoic acids from plant material, which can be adapted for ent-17-Hydroxykaur-15-en-19-oic acid, is as follows. This example is based on the isolation of a similar compound from Aralia continentalis.[4]

Workflow for Isolation and Purification

Caption: A representative workflow for the isolation and purification of ent-kaurane diterpenoids.

Detailed Steps:

-

Extraction: The dried and powdered plant material is extracted multiple times with methanol at an elevated temperature.[4]

-

Concentration: The resulting methanol extract is concentrated under reduced pressure.[4]

-

Partitioning: The concentrated extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.[4] The fraction containing the target compound (typically the chloroform or ethyl acetate layer for diterpenoids) is collected.

-

Chromatography: The bioactive fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.[4]

-

Purification: Fractions containing the desired compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure ent-17-Hydroxykaur-15-en-19-oic acid.[4]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of ent-17-Hydroxykaur-15-en-19-oic acid against various cancer cell lines has been reported.[5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability.

Workflow for MTT Assay

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Biological Activity and Signaling Pathways

ent-17-Hydroxykaur-15-en-19-oic acid has demonstrated cytotoxic activity against a range of human cancer cell lines, including prostate, colon, and breast cancer cells.[5] While the specific signaling pathways for this compound have not been fully elucidated, studies on structurally similar ent-kaurane diterpenoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.

The proposed apoptotic mechanism for cytotoxic ent-kaurane diterpenoids involves the intrinsic or mitochondrial pathway, which is regulated by a complex interplay of pro- and anti-apoptotic proteins and signaling cascades.

Mitochondrial-Mediated Apoptosis Pathway

This pathway is a central mechanism for programmed cell death. The cytotoxic activity of many ent-kaurane diterpenoids is linked to their ability to induce apoptosis through this pathway.[6][7]

Caption: The proposed mitochondrial-mediated apoptosis pathway induced by ent-kaurane diterpenoids.

Key Signaling Pathways in Apoptosis

Several key signaling pathways are often modulated by cytotoxic compounds, including ent-kaurane diterpenoids, to induce apoptosis. These include the NF-κB, PI3K/Akt, and MAPK pathways.

Logical Relationship of Key Signaling Pathways in Apoptosis

Caption: Logical relationships between key signaling pathways modulated by ent-kaurane diterpenoids.

-

NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of cell survival, and its inhibition can promote apoptosis.[8] Some ent-kaurane diterpenoids have been shown to inhibit NF-κB activity.[9]

-

PI3K/Akt Signaling: The PI3K/Akt pathway is a major survival pathway that, when activated, inhibits apoptosis.[10] Inhibition of this pathway can lead to programmed cell death.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is a complex signaling cascade that can regulate both cell survival and apoptosis, depending on the specific context and stimuli.[11] Some studies have shown that ent-kaurane diterpenoids can modulate MAPK signaling to induce apoptosis.[7]

Conclusion

ent-17-Hydroxykaur-15-en-19-oic acid is a promising natural product with demonstrated cytotoxic activity. This guide has provided a summary of its known chemical properties, representative experimental protocols for its study, and an overview of the likely signaling pathways involved in its biological effects. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent.

References

- 1. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K/AKT Signaling Pathway Is Essential for Survival of Induced Pluripotent Stem Cells | PLOS One [journals.plos.org]

- 11. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ent-17-Hydroxykaur-15-en-19-oic Acid: Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid of significant interest in natural product chemistry and pharmacology. This document details its molecular structure, physicochemical properties, and known biological activities, with a focus on its cytotoxic effects against various cancer cell lines. This guide also collates available experimental data and outlines plausible methodologies for its study, providing a foundational resource for researchers in oncology and drug discovery.

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a tetracyclic diterpenoid belonging to the kaurane class of natural products.[1][2] These compounds are characterized by a perhydrophenanthrene skeleton with a five-membered ring fused at the C-8 and C-13 positions. First isolated from various plant species, including Laetia thamnia, Wedelia trilobata, and Annona glabra, this molecule has demonstrated notable cytotoxic properties, positioning it as a compound of interest for further investigation in cancer research. This guide aims to consolidate the current knowledge on ent-17-Hydroxykaur-15-en-19-oic acid to facilitate future research and development efforts.

Molecular Structure and Physicochemical Properties

The molecular structure of ent-17-Hydroxykaur-15-en-19-oic acid is characterized by a kaurane backbone with a hydroxyl group at position 17, a double bond between carbons 15 and 16, and a carboxylic acid at position 19.

Table 1: Physicochemical Properties of ent-17-Hydroxykaur-15-en-19-oic acid

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₃₀O₃ | [3][4][5] |

| Molecular Weight | 318.45 g/mol | [4] |

| CAS Number | 35030-38-7 | [4] |

| IUPAC Name | (4aR,6aS,9S,9aR,11aS)-9-(hydroxymethyl)-4a,11a-dimethyl-1,2,3,4,4a,5,6,6a,7,8,9,9a-dodecahydro-9,6-(epoxymethano)cyclohepta[a]naphthalene-7-carboxylic acid | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO, methanol, and other organic solvents. | |

| Melting Point | 187-188 °C | [4] |

Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related kaurane diterpenoids, the ¹H-NMR spectrum of ent-17-Hydroxykaur-15-en-19-oic acid is expected to show characteristic signals for the exocyclic methylene (B1212753) protons, the hydroxymethyl group, and the methyl groups of the kaurane skeleton.[6][7][8][9] The ¹³C-NMR spectrum would correspondingly display signals for the carboxylic acid carbon, the olefinic carbons, and the carbon bearing the hydroxyl group, in addition to the signals from the tetracyclic core.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition. A predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of ent-17-Hydroxy-15-kauren-19-oic acid suggests a molecular ion peak corresponding to the derivatized molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₂₀H₃₀O₃. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and fragmentation of the ring system, characteristic of kaurane diterpenoids.[3][10]

Biological Activity and Mechanism of Action

ent-17-Hydroxykaur-15-en-19-oic acid has demonstrated cytotoxic activity against a range of human cancer cell lines.

Table 2: Reported Cytotoxic Activity of ent-17-Hydroxykaur-15-en-19-oic acid

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| LNCaP | Prostate Cancer | 17.63 |

While the precise molecular mechanisms of ent-17-Hydroxykaur-15-en-19-oic acid are not fully elucidated in the available literature, studies on closely related kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggest a likely mechanism involving the induction of apoptosis and cell cycle arrest.[11][12][13][14][15]

Proposed Signaling Pathways

Based on the activity of analogous compounds, ent-17-Hydroxykaur-15-en-19-oic acid is hypothesized to induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[16] Furthermore, inhibition of the pro-survival NF-κB signaling pathway is a common mechanism for many cytotoxic natural products and is a plausible target for this compound.[11][17]

Caption: Proposed mechanism of action for ent-17-Hydroxykaur-15-en-19-oic acid.

Experimental Protocols

Detailed experimental protocols for ent-17-Hydroxykaur-15-en-19-oic acid are not explicitly available. However, based on standard methodologies for evaluating similar cytotoxic compounds, the following protocols are proposed.

Isolation and Purification

A general procedure for the isolation of kaurane diterpenoids from plant material involves the following steps.[1]

Caption: General workflow for the isolation of kaurane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of ent-17-Hydroxykaur-15-en-19-oic acid (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the compound at concentrations around its IC₅₀ value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.[14][18]

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Future Directions

While ent-17-Hydroxykaur-15-en-19-oic acid shows promise as a cytotoxic agent, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Structural Elucidation: A complete and unambiguous assignment of ¹H and ¹³C NMR data is essential.

-

Mechanism of Action Studies: Detailed investigation into the specific signaling pathways modulated by this compound is needed to identify its molecular targets.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate its anti-tumor activity, pharmacokinetics, and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives could lead to the identification of more potent and selective analogs.

Conclusion

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring kaurane diterpenoid with demonstrated cytotoxic properties. Although detailed mechanistic and structural data are still emerging, the information available from related compounds provides a strong rationale for its further investigation as a potential anticancer agent. This technical guide serves as a foundational resource to aid researchers in designing and executing studies to unlock the full therapeutic potential of this promising natural product.

References

- 1. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound ent-17-Hydroxy-15-kauren-19-oic acid (FDB015661) - FooDB [foodb.ca]

- 3. PubChemLite - Ent-17-hydroxykaur-15-en-19-oic acid (C20H30O3) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. 17-Hydroxy-ent-kaur-15-en-19-oic acid | C20H30O3 | CID 169654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. mzCloud – 5 9 17 Hydroxykaur 15 en 19 oic acid [mzcloud.org]

- 11. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ent-11α-Hydroxy-15-oxo-kaur-16-en-19-oic-acid Inhibits Growth of Human Lung Cancer A549 Cells by Arresting Cell Cycle and Triggering Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic and apoptosis-inducing effect of ent-15-oxo-kaur-16-en-19-oic acid, a derivative of grandiflorolic acid from Espeletia schultzii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane (B74193) class. It has been isolated from various plant sources, including Wedelia trilobata and Laetia thamnia L.[1]. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of ent-17-Hydroxykaur-15-en-19-oic acid, with a focus on its cytotoxic effects against cancer cell lines. The information presented herein is intended to support further research and drug development efforts centered on this compound and its derivatives.

Biological Activity: Cytotoxicity

ent-17-Hydroxykaur-15-en-19-oic acid has demonstrated cytotoxic activity against a range of human cancer cell lines. Studies have shown its efficacy in inhibiting the proliferation of prostate, colon, and breast cancer cells.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of ent-17-Hydroxykaur-15-en-19-oic acid.

| Cell Line | Cancer Type | Assay | Endpoint | Result |

| LNCaP | Prostate Cancer | Cytotoxicity | IC₅₀ | 17.63 µg/mL[1] |

| 22Rv1 | Prostate Cancer | Cytotoxicity | Concentration Range | 6 - 50 µg/mL[1] |

| HT29 | Colon Cancer | Cytotoxicity | Concentration Range | 6 - 50 µg/mL[1] |

| HCT116 | Colon Cancer | Cytotoxicity | Concentration Range | 6 - 50 µg/mL[1] |

| SW480 | Colon Cancer | Cytotoxicity | Concentration Range | 6 - 50 µg/mL[1] |

| SW620 | Colon Cancer | Cytotoxicity | Concentration Range | 6 - 50 µg/mL[1] |

| MCF-7 | Breast Cancer | Cytotoxicity | Concentration Range | 6 - 50 µg/mL[1] |

Proposed Mechanism of Action: Insights from a Structurally Related Analog

While the precise signaling pathways modulated by ent-17-Hydroxykaur-15-en-19-oic acid have not been fully elucidated, studies on the closely related ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid , provide significant insights into a probable mechanism of action. This analog has been shown to induce apoptosis in cancer cells through the inhibition of the NF-κB signaling pathway and modulation of the Bcl-2 family of proteins[2][3][4]. It is important to note that while this provides a strong hypothetical framework, further research is required to confirm if ent-17-Hydroxykaur-15-en-19-oic acid acts via the same pathway.

Another related compound, ent-16alphaH,17-hydroxy-kauran-19-oic acid (siegeskaurolic acid), has also been found to exert its anti-inflammatory effects through the inhibition of NF-κB activation[5]. However, research on ent-kaur-16-en-19-oic acid indicated that it did not affect NF-κB activity but rather induced the activation of the Nrf2 pathway[6][7]. This highlights the nuanced structure-activity relationships within the ent-kaurane class and underscores the need for specific investigation of ent-17-Hydroxykaur-15-en-19-oic acid.

Hypothesized Signaling Pathway: Inhibition of NF-κB and Induction of Apoptosis

The proposed mechanism involves the inhibition of the canonical NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon receiving a pro-inflammatory or survival signal, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes, such as Bcl-2. By inhibiting this pathway, ent-kaurane diterpenoids can decrease the expression of Bcl-2, thereby shifting the cellular balance towards apoptosis. This leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to programmed cell death[3][8][9].

Experimental Protocols

The following section details the methodologies for key experiments used to assess the biological activity of compounds like ent-17-Hydroxykaur-15-en-19-oic acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of ent-17-Hydroxykaur-15-en-19-oic acid and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with ent-17-Hydroxykaur-15-en-19-oic acid for the desired time.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Directions

ent-17-Hydroxykaur-15-en-19-oic acid is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. While its exact mechanism of action is yet to be fully elucidated, evidence from structurally similar ent-kaurane diterpenoids suggests that it may induce apoptosis through the inhibition of pro-survival signaling pathways such as NF-κB.

Future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of ent-17-Hydroxykaur-15-en-19-oic acid against a broader panel of cancer cell lines.

-

Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to confirm its molecular targets.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of ent-17-Hydroxykaur-15-en-19-oic acid in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of the parent compound to identify pharmacophores responsible for its bioactivity and to potentially develop more potent and selective analogs.

The information compiled in this guide serves as a foundational resource for the scientific community to advance the study of ent-17-Hydroxykaur-15-en-19-oic acid as a potential therapeutic agent.

References

- 1. ent-17-Hydroxykaur-15-en-19-oic acid | CAS:35030-38-7 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Induction of laryngeal cancer cell death by Ent-11-hydroxy-15-oxo-kaur-16-en-19-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activities of ent-16alphaH,17-hydroxy-kauran-19-oic acid isolated from the roots of Siegesbeckia pubescens are due to the inhibition of iNOS and COX-2 expression in RAW 264.7 macrophages via NF-kappaB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ent-kaur-16-en-19-oic Acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell death induced by ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid in anaplastic thyroid carcinoma cells is via a mitochondrial-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cytotoxic Secrets of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpenoid with demonstrated cytotoxic effects against various cancer cell lines. While direct and extensive research on the specific signaling pathways of this compound is limited, this guide synthesizes the available quantitative data and extrapolates a hypothesized mechanism of action based on studies of structurally related ent-kaurane diterpenoids. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery.

Core Cytotoxic Activity

ent-17-Hydroxykaur-15-en-19-oic acid has been identified as a cytotoxic agent, demonstrating the ability to inhibit the proliferation of several human cancer cell lines. The most significant activity has been observed in prostate cancer cells.

Quantitative Cytotoxicity Data

The inhibitory effects of ent-17-Hydroxykaur-15-en-19-oic acid have been quantified, with the half-maximal inhibitory concentration (IC50) values determined for various cancer cell lines. The data underscores the compound's potential as a subject for further anticancer research.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| LNCaP | Prostate Cancer | 17.63 |

| 22Rv1 | Prostate Cancer | Not specified, but active |

| HT29 | Colon Cancer | Not specified, but active |

| HCT116 | Colon Cancer | Not specified, but active |

| SW480 | Colon Cancer | Not specified, but active |

| SW620 | Colon Cancer | Not specified, but active |

| MCF-7 | Breast Cancer | Not specified, but active |

Hypothesized Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Based on the established mechanisms of structurally similar ent-kaurane diterpenoids, it is hypothesized that ent-17-Hydroxykaur-15-en-19-oic acid induces cancer cell death primarily through the intrinsic or mitochondrial pathway of apoptosis. This proposed mechanism involves a cascade of intracellular events culminating in programmed cell death.

Key Steps in the Hypothesized Signaling Pathway:

-

Induction of Apoptotic Stimuli: The compound is thought to act as an intracellular stressor, initiating the apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: It is proposed that ent-17-Hydroxykaur-15-en-19-oic acid influences the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This likely involves the upregulation of pro-apoptotic members and/or the downregulation of anti-apoptotic members.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 protein balance leads to the formation of pores in the mitochondrial outer membrane.

-

Release of Cytochrome c: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates pro-caspase-9, the initiator caspase in this pathway.

-

Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: The executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by ent-17-Hydroxykaur-15-en-19-oic acid, leading to apoptosis.

Caption: Hypothesized mitochondrial-mediated apoptotic pathway.

Experimental Protocols

To facilitate further investigation into the mechanism of action of ent-17-Hydroxykaur-15-en-19-oic acid, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cells.

1. Cell Culture:

- Culture the desired cancer cell line (e.g., LNCaP) in appropriate media supplemented with fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Harvest cells using trypsin-EDTA and perform a cell count.

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

- Prepare a stock solution of ent-17-Hydroxykaur-15-en-19-oic acid in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

- Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of the solvent).

4. Incubation:

- Incubate the plate for 24, 48, or 72 hours.

5. MTT Assay:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

- Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the workflow for assessing the cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic acid.

Caption: Workflow for determining cytotoxicity.

Future Directions

The data presented in this guide provides a foundational understanding of the cytotoxic potential of ent-17-Hydroxykaur-15-en-19-oic acid. Future research should focus on validating the hypothesized mechanism of action through a series of targeted experiments. These include:

-

Apoptosis Confirmation: Utilizing techniques such as Annexin V/PI staining and TUNEL assays to confirm that the observed cell death is indeed apoptotic.

-

Western Blot Analysis: Investigating the expression levels of key apoptotic proteins, including Bcl-2 family members and caspases, following treatment with the compound.

-

Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific checkpoints.

-

In Vivo Studies: Evaluating the anti-tumor efficacy of ent-17-Hydroxykaur-15-en-19-oic acid in animal models of cancer.

By systematically addressing these research questions, a more complete and definitive understanding of the mechanism of action of this promising natural product can be achieved, potentially paving the way for its development as a novel anticancer therapeutic.

In-Depth Technical Guide: ent-17-Hydroxykaur-15-en-19-oic Acid

This technical guide provides a comprehensive overview of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid of interest to researchers, scientists, and drug development professionals. This document outlines its chemical synonyms, summarizes its biological activity, presents a detailed experimental protocol for its isolation, and visualizes its proposed signaling pathway.

Synonyms and Chemical Identifiers

ent-17-Hydroxykaur-15-en-19-oic acid is known by several alternative names and identifiers in chemical literature and databases. A structured summary of these is provided in the table below for easy reference.

| Identifier Type | Identifier | Source |

| Systematic Name | 14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadec-14-ene-5-carboxylic acid | PubChemLite |

| CAS Number | 35030-38-7 | ECHEMI[1] |

| Molecular Formula | C₂₀H₃₀O₃ | ECHEMI[1] |

| Molecular Weight | 318.46 g/mol | BioCrick[2] |

| Alternative Name | 17-Hydroxy-ent-kaur-15-en-19-oic acid | ECHEMI[1] |

| Alternative Name | ent-17-Hydroxy-15-kauren-19-oic acid | FooDB |

| PubChem CID | 169654 | PubChem |

Biological Activity and Therapeutic Potential

ent-17-Hydroxykaur-15-en-19-oic acid is a natural product that has been isolated from various plant species, including Laetia thamnia L., Annona glabra L., Aralia cordata, and Wedelia trilobata.[3] Research has demonstrated its cytotoxic activity against a range of human cancer cell lines. Specifically, it has shown inhibitory effects on prostate (LNCaP), colon, and breast (MCF-7) tumor cells.[1]

Structurally related ent-kaurene (B36324) diterpenoids are known to induce apoptosis, or programmed cell death, in cancer cells. The proposed mechanism of action involves the mitochondrial-mediated apoptotic pathway. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executive enzymes of apoptosis. Furthermore, the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, appears to be crucial for the pro-apoptotic effects of this class of compounds.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of ent-17-Hydroxykaur-15-en-19-oic acid from plant material, based on established protocols for similar compounds.

Plant Material Extraction

-

Preparation of Plant Material: Air-dry the leaves of a source plant (e.g., Laetia thamnia or Annona glabra) at room temperature and then grind them into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

-

Alternatively, for a more efficient extraction, utilize ultrasound-assisted extraction. Suspend the powdered material in a suitable solvent (e.g., methanol or a mixture of hexane (B92381) and ethyl acetate) and sonicate for a predetermined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

-

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane, followed by chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂), and then ethyl acetate (B1210297) (EtOAc).

-

-

Collection of Fractions: Collect each solvent phase separately and concentrate them under reduced pressure to yield the n-hexane, chloroform/dichloromethane, and ethyl acetate fractions. The target compound is expected to be present in the more polar fractions (chloroform/dichloromethane and ethyl acetate).

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the bioactive fraction (e.g., the chloroform fraction) to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

-

Fraction Collection and Analysis: Collect the eluting fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots on the TLC plates by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating.

-

Further Purification: Combine the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), if necessary, to obtain the pure compound.

Structure Elucidation

Confirm the identity and structure of the isolated ent-17-Hydroxykaur-15-en-19-oic acid using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and comparison with published spectral data.

Signaling Pathway Visualization

The following diagrams illustrate the proposed experimental workflow for the isolation of ent-17-Hydroxykaur-15-en-19-oic acid and its hypothesized mechanism of action in inducing apoptosis in cancer cells.

Caption: Experimental workflow for the isolation of ent-17-Hydroxykaur-15-en-19-oic acid.

Caption: Proposed apoptotic signaling pathway of ent-17-Hydroxykaur-15-en-19-oic acid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic Acid on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurane diterpenoid that has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding the cytotoxic effects of this compound on various cancer cell lines. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and potential signaling pathways to facilitate further research and development in this area.

Quantitative Cytotoxicity Data

The cytotoxic activity of ent-17-Hydroxykaur-15-en-19-oic acid has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| LNCaP | Prostate Cancer | 17.63 |

| 22Rv1 | Prostate Cancer | Activity observed, specific IC50 not reported |

| HT29 | Colon Cancer | Activity observed, specific IC50 not reported |

| HCT116 | Colon Cancer | Activity observed, specific IC50 not reported |

| SW480 | Colon Cancer | Activity observed, specific IC50 not reported |

| SW620 | Colon Cancer | Activity observed, specific IC50 not reported |

| MCF-7 | Breast Cancer | Activity observed, specific IC50 not reported |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments relevant to assessing the cytotoxicity and mechanism of action of ent-17-Hydroxykaur-15-en-19-oic acid.

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of ent-17-Hydroxykaur-15-en-19-oic acid and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.

-

Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization and Absorbance Reading: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

2. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.

-

MTT Incubation: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

Apoptosis Detection

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Harvest cells after treatment and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis

Western Blotting for Signaling Pathway Proteins (e.g., NF-κB)

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p65, IκBα) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental and Logical Workflows

Caption: General workflow for evaluating the cytotoxicity and mechanism of action.

Hypothesized Signaling Pathway

While the precise signaling pathways affected by ent-17-Hydroxykaur-15-en-19-oic acid are yet to be fully elucidated, studies on structurally similar ent-kaurane diterpenoids suggest a potential mechanism involving the induction of apoptosis through the mitochondrial pathway and modulation of the NF-κB signaling cascade.

Caption: Hypothesized mechanism involving NF-κB inhibition and apoptosis induction.

Discussion and Future Directions

The available data indicates that ent-17-Hydroxykaur-15-en-19-oic acid exhibits cytotoxic activity against several human cancer cell lines, with a confirmed IC50 value in prostate cancer cells. The broader activity across colon and breast cancer cell lines suggests a potential for wider therapeutic applications, although more specific quantitative data is required.

Future research should focus on:

-

Determining the IC50 values for a broader range of cancer cell lines to establish a more comprehensive cytotoxicity profile.

-

Elucidating the precise molecular mechanisms of action, including its effects on cell cycle progression and the specific signaling pathways involved in apoptosis induction.

-

Investigating the potential for synergistic effects with existing chemotherapeutic agents.

-

Conducting in vivo studies to evaluate the compound's efficacy and safety in animal models.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. The provided data and protocols offer a starting point for further investigation into the anticancer potential of ent-17-Hydroxykaur-15-en-19-oic acid.

The ent-Kaurane Diterpenoid Biosynthetic Pathway: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the central precursor, ent-kaurene (B36324). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pathway for applications in metabolic engineering, synthetic biology, and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of ent-kaurane diterpenoids begins with the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). In some fungi and lower plants, these two catalytic functions are present in a single bifunctional protein.

The initial step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (also known as ent-kaurene synthase A). Subsequently, ent-kaurene synthase (also known as ent-kaurene synthase B) catalyzes a second cyclization of ent-CPP to form the tetracyclic hydrocarbon, ent-kaurene. This molecule then serves as the scaffold for a vast array of downstream modifications by enzymes such as cytochrome P450 monooxygenases and other modifying enzymes, leading to the diverse family of ent-kaurane diterpenoids.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the core ent-kaurane biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS)

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Reference |

| Streptomyces platensis (PtmT2) | GGPP | 44 ± 5 | 1.8 ± 0.1 | [1] |

Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS)

| Enzyme Source | Substrate | Km (µM) | Reference |

| Cucurbita maxima (Pumpkin) | ent-Copalyl Diphosphate | 0.35 | [2][3][4] |

Table 3: Heterologous Production of ent-Kaurene

| Host Organism | Engineering Strategy | Titer (mg/L) | Reference |

| Escherichia coli | Co-expression of F. fujikuroi CPS/KS and a GGPPS | ~2.4 times higher than without a transcription factor overexpression | [5] |

| Saccharomyces cerevisiae | Expression of A. paniculata CPS and downstream enzymes | 35.6 (ent-copalol) | [4][6] |

| Rhodosporidium toruloides | Expression of G. fujikuroi KS and a GGPPS | 1400 | [7] |

| Yarrowia lipolytica | Expression of A. thaliana pathway genes and MVA pathway upregulation | 3.75 (ent-kaurenoic acid) | [8] |

Experimental Protocols

This section provides an overview of key experimental protocols for the study of the ent-kaurane biosynthetic pathway. These are generalized procedures and may require optimization for specific enzymes and experimental setups.

Recombinant Expression and Purification of ent-Copalyl Diphosphate Synthase and ent-Kaurene Synthase

The expression and purification of active CPS and KS enzymes are crucial for their in vitro characterization. Escherichia coli is a commonly used host for this purpose.

Detailed Methodologies:

-

Gene Cloning: The coding sequences for the desired CPS and KS genes are cloned into a suitable bacterial expression vector, often containing an affinity tag (e.g., His-tag) for purification. Codon optimization for E. coli expression may be necessary for plant-derived genes.

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific cell density and temperature.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and lysed (e.g., by sonication or French press). The soluble protein fraction is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the target enzyme. Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve higher purity.

-

Purity Analysis: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

In Vitro Enzyme Assays

Coupled ent-Copalyl Diphosphate Synthase and ent-Kaurene Synthase Assay:

This assay measures the overall conversion of GGPP to ent-kaurene.

Reaction Components:

-

Buffer: Typically a buffer in the pH range of 7.0-8.0 (e.g., HEPES, MOPS).

-

Divalent Cations: Both CPS and KS require divalent cations for activity, with Mg2+ being the most common.

-

Substrate: Geranylgeranyl pyrophosphate (GGPP).

-

Enzymes: Purified recombinant ent-copalyl diphosphate synthase and ent-kaurene synthase.

Procedure:

-

The reaction is initiated by the addition of GGPP to a pre-warmed reaction mixture containing buffer, MgCl2, and both enzymes.

-

The reaction is incubated at an optimal temperature (typically 30-37 °C) for a defined period.

-

The reaction is stopped, often by the addition of EDTA to chelate the Mg2+ ions or by denaturing the enzymes.

-

The product, ent-kaurene, is extracted from the aqueous reaction mixture using an organic solvent such as n-hexane or ethyl acetate (B1210297).

-

The organic extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for ent-Kaurene Quantification:

GC-MS is the primary method for the identification and quantification of the volatile hydrocarbon ent-kaurene.

Sample Preparation:

-

The organic extract from the enzyme assay is dried (e.g., over anhydrous Na2SO4) and concentrated under a stream of nitrogen.

-

An internal standard (e.g., a commercially available alkane) is often added for accurate quantification.

GC-MS Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-80 °C, followed by a ramp to a final temperature of 280-300 °C. The specific ramp rate will depend on the column and desired separation.

-

Carrier Gas: Helium.

-

MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, monitoring the characteristic ions of ent-kaurene (e.g., m/z 272, 257).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ent-Copalyl Diphosphate Analysis:

The analysis of the phosphorylated intermediate ent-CPP is more challenging due to its non-volatile and polar nature. LC-MS/MS is the preferred method for its detection and quantification.

Sample Preparation:

-

The aqueous phase of the enzyme assay can be directly analyzed after protein precipitation (e.g., with methanol (B129727) or acetonitrile).

-

Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

LC-MS/MS Conditions (Example):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

MS Detection: Electrospray ionization (ESI) in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion of ent-CPP to a specific product ion.

Conclusion

The ent-kaurane biosynthetic pathway represents a key entry point into a vast and pharmacologically significant class of diterpenoids. A thorough understanding of the enzymes involved, their kinetics, and the methods for their study is essential for researchers aiming to harness this pathway for the production of valuable natural products and their derivatives. This technical guide provides a foundational overview of the core pathway, quantitative data, and experimental methodologies to aid in these research endeavors. Further optimization of protocols and the generation of more comprehensive kinetic datasets will continue to advance our ability to engineer and exploit this important biosynthetic route.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

Methodological & Application

Application Notes and Protocols for the Isolation of ent-17-Hydroxykaur-15-en-19-oic acid from Laetia thamnia

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid compound that has been isolated from the leaves of Laetia thamnia. This compound has garnered significant interest within the scientific community due to its demonstrated cytotoxic activity against a range of human cancer cell lines.[1][2] These application notes provide a comprehensive overview of the isolation of ent-17-Hydroxykaur-15-en-19-oic acid from its natural source and detail its biological activity. The protocols provided herein are based on established methodologies for the extraction and purification of ent-kaurene (B36324) diterpenoids and their subsequent evaluation for cytotoxic effects.

Biological Activity